3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
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Overview
Description
3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane is a brominated derivative of tricyclo[2.2.1.02,6]heptane, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a bromomethyl group attached to a highly strained bicyclic framework. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Tricyclo[2.2.1.02,6]heptane
Starting Material: Tricyclo[2.2.1.02,6]heptane.
Reagents: Bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Conditions: The reaction is typically carried out under reflux conditions in a non-polar solvent like carbon tetrachloride (CCl4).
Mechanism: The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the tricyclo[2.2.1.02,6]heptane, forming a carbon radical that subsequently reacts with bromine to form the bromomethyl derivative.
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Industrial Production Methods
- Industrially, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction conditions and improved safety due to the handling of bromine.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions (S_N2) with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Reagents and Conditions: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
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Oxidation Reactions
Oxidation to Alcohols: The bromomethyl group can be oxidized to a hydroxymethyl group using oxidizing agents such as silver oxide (Ag2O) or potassium permanganate (KMnO4).
Conditions: These reactions are typically performed in aqueous or mixed solvent systems under mild conditions to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, ethers, and amines.
Oxidation Products: The primary product is the corresponding alcohol, 3-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptane.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to various surfaces or other biomolecules, facilitating the study of biological processes.
Industry
Polymer Chemistry: It is used in the synthesis of specialized polymers and materials with unique mechanical and chemical properties.
Catalysis: The compound can be employed in the development of novel catalysts for organic reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, oxidation, and other reactions, allowing the compound to act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
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3-(Chloromethyl)tricyclo[2.2.1.02,6]heptane
- Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
- Less reactive in nucleophilic substitution reactions compared to the bromomethyl derivative.
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3-(Iodomethyl)tricyclo[2.2.1.02,6]heptane
- Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
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3-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptane
- The product of the oxidation of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane.
- Less reactive in further chemical transformations but useful as an intermediate in the synthesis of other compounds.
Uniqueness
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromomethyl group provides a good leaving group for substitution reactions, while the tricyclic framework imparts rigidity and strain, influencing the compound’s reactivity and the stereochemistry of the products formed.
Properties
IUPAC Name |
3-(bromomethyl)tricyclo[2.2.1.02,6]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGKVTMIJZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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